NAAA Inhibitor SAR: 4'-Methoxy vs. 3'-Methoxy Regioisomer Comparison in Isothiocyanate Conjugates
When the 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine scaffold is elaborated into an isothiocyanate-bearing NAAA inhibitor via the 4-amine handle (US9963444 Example 62; BDBM393361), the resulting compound exhibits an IC₅₀ > 1,000 nM against human NAAA in a fluorogenic substrate assay [1]. In stark contrast, the regioisomeric derivative built from 3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867287-99-8; Example 78; BDBM393377) yields an IC₅₀ of 0.470 nM in the identical fluorescence-based assay using activated human NAAA with PAMCA and N-4-methylcoumarin substrate (90 min incubation) [2]. This represents an approximate 2,128-fold difference in potency attributable solely to the methoxy positional isomerism on the distal phenyl ring. A third comparator, the 4'-fluoro analog lacking the methoxy group (Example 77; BDBM393376), yields an IC₅₀ of 0.680 nM in the same fluorescence assay and 55 nM in the HTS-configured assay [3].
| Evidence Dimension | Human NAAA inhibitory potency (IC₅₀) in fluorogenic substrate assay |
|---|---|
| Target Compound Data | IC₅₀ > 1,000 nM (Example 62 derivative built from 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine) |
| Comparator Or Baseline | Comparator 1: 3-fluoro-3'-methoxy regioisomer derivative (Example 78), IC₅₀ = 0.470 nM. Comparator 2: 4'-fluoro analog sans methoxy (Example 77), IC₅₀ = 0.680 nM |
| Quantified Difference | ~2,128-fold less potent than 3'-methoxy regioisomer; ~1,470-fold less potent than 4'-fluoro analog (fluorescence assay); ~18-fold less potent than 4'-fluoro analog (HTS assay: >1,000 nM vs. 55 nM) |
| Conditions | Inhibition of activated human NAAA using fluorogenic PAMCA and N-4-methylcoumarin as substrate; 90 min incubation; fluorescence-based detection [2]. Parallel HTS-configured assay also reported [3]. |
Why This Matters
This demonstrates that the 3'-fluoro-4'-methoxy substitution pattern defines a distinct SAR space; procurement of the incorrect regioisomer would produce a >2,000-fold error in expected potency, fundamentally invalidating any SAR hypothesis or lead optimization effort in the NAAA program.
- [1] BindingDB BDBM393361. (1S,2R)-2-((3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-1-isothiocyanato-2,3-dihydro-1H-indene. US9963444, Example 62. IC₅₀ > 1,000 nM (human NAAA). View Source
- [2] BindingDB BDBM393377. 3-((3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)azetidine-1-carbonitrile. US9963444, Example 78. IC₅₀ = 0.470 nM (human NAAA, fluorescence assay). View Source
- [3] BindingDB BDBM393376. 3-((4'-Fluoro-[1,1'-biphenyl]-4-yl)methoxy)azetidine-1-carbonitrile. US9963444, Example 77. IC₅₀ = 55 nM (HTS assay); IC₅₀ = 0.680 nM (fluorescence assay). View Source
